molecular formula C18H21NO B14118466 N-(4-Methylphenethyl)-3-phenylpropanamide

N-(4-Methylphenethyl)-3-phenylpropanamide

Cat. No.: B14118466
M. Wt: 267.4 g/mol
InChI Key: TZGLBAXYOUUIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenethyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenethyl group attached to the nitrogen atom and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenethyl)-3-phenylpropanamide typically involves the reaction of 4-methylphenethylamine with 3-phenylpropanoic acid or its derivatives. One common method is the amidation reaction, where the amine and acid are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of alternative coupling agents and catalysts that are more environmentally friendly and cost-effective is also explored .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(4-Methylphenethyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine

It may be explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the formulation of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-Methylphenethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenethyl)-3-phenylpropanamide
  • N-(4-Methoxyphenethyl)-3-phenylpropanamide
  • N-(4-Fluorophenethyl)-3-phenylpropanamide

Uniqueness

N-(4-Methylphenethyl)-3-phenylpropanamide is unique due to the presence of the methyl group on the phenethyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methyl group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with target sites .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from medicinal chemistry to materials science.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C18H21NO/c1-15-7-9-17(10-8-15)13-14-19-18(20)12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20)

InChI Key

TZGLBAXYOUUIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.